molecular formula C14H14ClNO4 B11519570 Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate CAS No. 309922-88-1

Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate

Cat. No.: B11519570
CAS No.: 309922-88-1
M. Wt: 295.72 g/mol
InChI Key: UASUZMABIRHTLI-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, an ethyl ester group, and a chloropropanoyl amide group

Preparation Methods

The synthesis of Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloropropanoyl Group: The chloropropanoyl group can be introduced via acylation reactions using reagents such as 3-chloropropanoyl chloride.

    Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 3-amino-1-benzofuran-2-carboxylate: This compound lacks the chloropropanoyl group and has different chemical reactivity and biological activity.

    Ethyl 3-[(3-bromopropanoyl)amino]-1-benzofuran-2-carboxylate: The bromine atom in this compound can lead to different substitution reactions compared to the chlorine atom in the original compound.

    Ethyl 3-[(3-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate: This compound contains a benzothiophene ring instead of a benzofuran ring, resulting in different electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-[(3-chloropropanoyl)amino]-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a derivative of benzofuran, characterized by the presence of a chloropropanoyl amino group at the 3-position of the ethyl benzofuran-2-carboxylate framework. The synthesis typically involves the reaction of ethyl benzofuran-2-carboxylate with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The resulting compound exhibits unique structural properties that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the proliferation of HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells with IC50 values of approximately 21 μM and 26 μM, respectively .

The mechanism underlying the anticancer activity appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that this compound interacts with specific protein targets involved in cancer progression, potentially affecting pathways such as VEGFR signaling .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Selectivity : Exhibits selective cytotoxicity against cancer cells while showing lower toxicity to normal cells.
  • Mechanism : Likely involves multiple pathways, including apoptosis induction and cell cycle arrest.
Parameter Value
IC50 (HepG2) 21 μM
IC50 (MCF-7) 26 μM
Selectivity Index (HepG2) 1.55
Selectivity Index (MCF-7) 1.25

Case Study: In Vitro Efficacy

A study conducted to evaluate the efficacy of this compound reported significant inhibition of cancer cell growth. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed an increase in sub-G1 phase cells indicative of apoptotic death.

Molecular Docking Studies

Molecular docking simulations have been instrumental in elucidating the binding interactions between this compound and target proteins such as VEGFR-2. The docking scores indicate strong binding affinity, suggesting that this compound could serve as a lead for further development as an antiangiogenic agent .

Properties

CAS No.

309922-88-1

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

ethyl 3-(3-chloropropanoylamino)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H14ClNO4/c1-2-19-14(18)13-12(16-11(17)7-8-15)9-5-3-4-6-10(9)20-13/h3-6H,2,7-8H2,1H3,(H,16,17)

InChI Key

UASUZMABIRHTLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCCl

Origin of Product

United States

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